methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of related cycloalkylthiophene compounds and their complexes with metals such as Cr(III) and Zn(II) have been studied for their antibacterial and antifungal activities, indicating the potential of similar compounds in medicinal chemistry (Altundas et al., 2010). The structural elucidation of similar molecules, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been conducted to understand their crystal structure and stability, which is crucial for determining their physical and chemical properties (Vasu et al., 2004).
Biological Activity and Applications
Research on cycloalkylthiophene derivatives has demonstrated their potential in biological applications, such as antiparasitic activities. The synthesis and testing of tricyclic compounds related to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene for their antiparasitic properties indicate the broad spectrum of biological activities that similar compounds might exhibit (De et al., 2009).
Potential for Drug Discovery
2-Aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers, showing the potential of cycloalkylthiophene derivatives in drug discovery and development (Nikolakopoulos et al., 2006). This underscores the importance of similar compounds in the design of new pharmaceutical agents.
Mechanism of Action
Target of Action
Methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are utilized in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that all synthesized compounds are safe to administer orally .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Safety and Hazards
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of its varied biological and clinical applications . There is an urgent need to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
properties
IUPAC Name |
methyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-13-8-10-14(11-9-13)28(24,25)12-17(22)21-19-18(20(23)26-2)15-6-4-3-5-7-16(15)27-19/h8-11H,3-7,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDNULKRCMOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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